抗坏血酸钠磷酸酯

描述

Sodium Ascorbyl Phosphate (SAP) is a stable, water-soluble form of vitamin C. It’s made by combining ascorbic acid with a phosphate and a salt. These compounds work with enzymes in the skin to split the ingredient and release pure ascorbic acid, which is the most researched form of vitamin C . SAP functions as an antioxidant on and within the skin. When used in higher amounts, it can be effective for brightening a dull skin tone, smoothing wrinkles, visibly firming skin, and reducing discolorations .

Synthesis Analysis

SAP is synthesized from ascorbic acid through a chemical reaction known as phosphorylation. During phosphorylation, ascorbic acid is combined with sodium and phosphate compounds under controlled conditions to form SAP . The method does not use any organic solvent, and has the advantages of simple technique, short reaction time, environmental safety, high product purity, and high stability .

Chemical Reactions Analysis

SAP provides a constant delivery of vitamin C into the skin. They also mediate an antioxidant action to act as a free radical scavenger . In cosmetic formulations, SAP is used as an active and stable precursor of vitamin C that is readily absorbed into the skin with a hydrating effect .

Physical And Chemical Properties Analysis

SAP is a white or pale yellow powder . It is water-soluble . The pH of a 1% solution in water is typically around 8.0 to 10.0 . It is stable in solution as well as in the solid state .

科学研究应用

护肤与皮肤病学

抗坏血酸钠磷酸酯 (SAP) 因其抗氧化特性而被广泛用于护肤产品中。 它有助于防止 UV-A 诱导的角鲨烯氢过氧化物的形成,这对于保护皮肤免受氧化应激和衰老有益 。与生育酚乙酸酯结合使用时,其保护效果更加明显。

化妆品配方

在化妆品应用中,SAP 因其稳定性和亲水性而备受重视。 它被纳入各种配方中,以发挥其对皮肤的益处,包括抗氧化作用以及其他潜在的功效,如提亮和抗炎特性 。

动物营养

SAP 用作动物饲料中的营养添加剂。 欧洲食品安全局 (EFSA) 已将 SAP 认定为所有动物物种有效维生素 C 来源,支持整体健康和福祉 。

成骨细胞研究

研究表明,SAP 对成骨细胞的活力和分化有积极影响。 这表明其在骨骼健康研究以及骨骼相关疾病治疗方法开发方面具有潜在的应用价值 。

作用机制

Target of Action

Sodium Ascorbyl Phosphate (SAP) is a stable precursor of Vitamin C that is readily absorbed into the skin . Its primary targets are the skin cells, particularly the collagen-producing cells . It acts as an active and stable precursor of Vitamin C, delivering a constant supply of Vitamin C into the skin .

Mode of Action

SAP interacts with its targets by liberating Vitamin C in the skin . It mediates an antioxidant action, acting as a free radical scavenger . This interaction results in increased collagen production . SAP also has the ability to replenish Vitamin E’s antioxidant capacity .

Biochemical Pathways

SAP affects the biochemical pathways related to collagen synthesis and antioxidant defense . As a cofactor for a large family of dioxygenases, it controls transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also serves as a major antioxidant, effectively scavenging primary reactive oxygen species .

Pharmacokinetics

The pharmacokinetics of SAP involve its absorption into the skin, where it is then dephosphorylated by phosphatase enzymes to release the active Vitamin C . .

Result of Action

The action of SAP results in several molecular and cellular effects. It protects the cells of the skin, promotes collagen formation, controls the formation of senile keratosis, and lightens dark skin . It also diminishes some of the effects of photoaging .

Action Environment

The action, efficacy, and stability of SAP are influenced by environmental factors. For instance, SAP is exceptionally stable in aqueous solutions . It requires a pH of around 6-7 for optimal stability . Furthermore, it is resistant to oxidation, making it a preferable choice for cosmetic formulations .

未来方向

SAP is a versatile form of vitamin C in cosmetics, offering benefits in terms of antioxidants, reducing spots, and improving skin brightness and texture . Considering that many topical formulations contain simple vitamin C, it is suggested that future studies may contribute to the development of more stable formulations with a combination of vitamin C derivatives to enhance their cosmetic benefits .

生化分析

Biochemical Properties

Sodium ascorbyl phosphate plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with collagen synthesis enzymes, where sodium ascorbyl phosphate promotes the hydroxylation of proline and lysine residues, essential for collagen stability and strength . Additionally, sodium ascorbyl phosphate interacts with free radicals, neutralizing them and preventing oxidative damage to cellular components .

Cellular Effects

Sodium ascorbyl phosphate has significant effects on various types of cells and cellular processes. It enhances cell function by promoting collagen synthesis, which is vital for maintaining skin structure and integrity . Sodium ascorbyl phosphate also influences cell signaling pathways, particularly those involved in antioxidant defense mechanisms. It upregulates the expression of genes associated with antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, sodium ascorbyl phosphate impacts cellular metabolism by reducing oxidative damage and supporting the maintenance of cellular homeostasis .

Molecular Mechanism

At the molecular level, sodium ascorbyl phosphate exerts its effects through several mechanisms. It acts as an electron donor, neutralizing free radicals and preventing oxidative damage to biomolecules . Sodium ascorbyl phosphate also binds to specific receptors on the cell surface, triggering signaling pathways that lead to the activation of antioxidant defense mechanisms . Additionally, it influences gene expression by modulating transcription factors involved in the regulation of antioxidant enzymes . These combined actions contribute to the overall protective effects of sodium ascorbyl phosphate at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium ascorbyl phosphate have been observed to change over time. The compound is known for its stability, which allows it to maintain its efficacy over extended periods . Studies have shown that sodium ascorbyl phosphate remains effective in reducing oxidative stress and promoting collagen synthesis even after prolonged exposure to air and light . Its long-term effects on cellular function are still being investigated, with some studies suggesting potential benefits in maintaining cellular homeostasis and preventing age-related cellular damage .

Dosage Effects in Animal Models

The effects of sodium ascorbyl phosphate vary with different dosages in animal models. At lower doses, it has been shown to enhance collagen synthesis and improve skin health without causing any adverse effects . At higher doses, sodium ascorbyl phosphate may exhibit toxic effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks in animal models.

Metabolic Pathways

Sodium ascorbyl phosphate is involved in several metabolic pathways, primarily related to its antioxidant properties. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, sodium ascorbyl phosphate influences metabolic flux by modulating the levels of key metabolites involved in antioxidant defense and collagen synthesis . These interactions contribute to the overall metabolic effects of sodium ascorbyl phosphate in maintaining cellular health.

Transport and Distribution

Within cells and tissues, sodium ascorbyl phosphate is transported and distributed through specific transporters and binding proteins. It is taken up by cells via sodium-dependent vitamin C transporters, which facilitate its entry into the cytoplasm . Once inside the cell, sodium ascorbyl phosphate can be distributed to various cellular compartments, including the mitochondria and endoplasmic reticulum, where it exerts its antioxidant effects . The localization and accumulation of sodium ascorbyl phosphate within cells are crucial for its activity and function.

Subcellular Localization

Sodium ascorbyl phosphate exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules involved in antioxidant defense and collagen synthesis . Additionally, sodium ascorbyl phosphate can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms ensure that sodium ascorbyl phosphate exerts its effects in the appropriate cellular context, enhancing its overall efficacy.

属性

IUPAC Name |

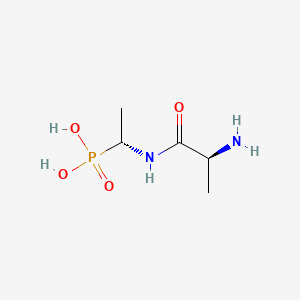

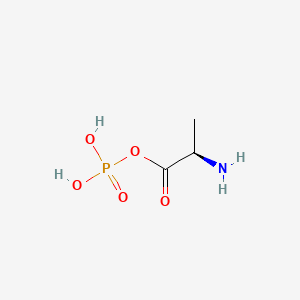

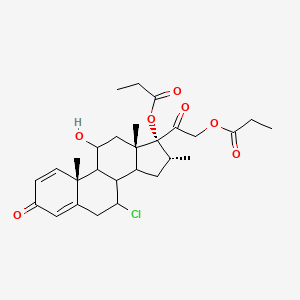

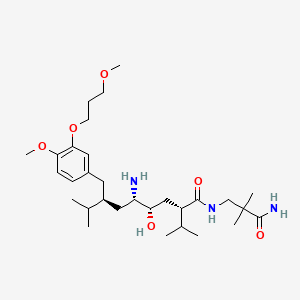

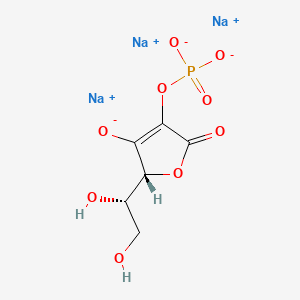

trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/q;3*+1/p-3/t2-,4+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWWOAFMPXPHEJ-OFBPEYICSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Na3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014965 | |

| Record name | Sodium ascorbyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66170-10-3 | |

| Record name | Sodium ascorbyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ascorbyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Ascorbic acid, 2-(dihydrogen phosphate), sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ASCORBYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/836SJG51DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: SAP acts as a stable precursor to L-Ascorbic Acid (Vitamin C). Upon application to the skin, cellular enzymes cleave SAP, releasing Vitamin C [, , ]. This conversion allows for sustained delivery of Vitamin C, which is known for its antioxidant, anti-inflammatory, and collagen-boosting properties [, , ].

A: Vitamin C is a potent antioxidant, neutralizing reactive oxygen species (ROS) generated by UV exposure and other environmental stressors [, ]. It also plays a crucial role in collagen synthesis, contributing to skin firmness and elasticity [, ]. Furthermore, Vitamin C can inhibit melanin production, leading to skin lightening effects [, ].

A: The molecular formula of SAP is C6H6Na3O9P. It has a molecular weight of 322.05 g/mol [].

A: While the provided articles don't present specific spectroscopic data, techniques like FTIR analysis have been used to identify SAP in formulations []. Researchers typically rely on established spectroscopic databases for detailed characterization.

A: SAP exhibits greater stability than L-Ascorbic Acid in topical formulations, particularly against oxidation and discoloration [, , ]. This improved stability makes SAP a preferred choice for cosmetic and pharmaceutical applications.

A: Factors like pH, temperature, presence of metal ions, and exposure to light can influence SAP stability [, , ]. Formulation strategies often involve optimizing these factors to enhance product shelf-life.

ANone: Researchers have explored various delivery systems to enhance SAP stability and skin penetration, including:

- Multiple emulsions: These systems encapsulate SAP in either the aqueous or oil phase, providing controlled release and enhanced stability [, ].

- Microemulsions: These thermodynamically stable systems offer enhanced solubility and penetration of SAP, improving its bioavailability [, ].

- Nanoemulsions: Reducing the droplet size to the nanoscale further improves SAP stability, penetration, and potentially its efficacy [].

- Liposomes: These spherical vesicles can encapsulate SAP, protecting it from degradation and enhancing its targeted delivery [].

A: Research indicates that the type of emollient used can influence both the stability and penetration of SAP creams [, ]. For example, capric triglyceride was found to enhance SAP penetration compared to other emollients [].

A: Researchers have investigated hyaluronic acid (HA)-based microspheres for controlled dermal delivery of SAP []. Urea-crosslinked HA, in particular, exhibited extended SAP release compared to native HA microspheres [].

- Cell cultures: Human keratinocytes and melanocytes are used to assess SAP's impact on pigmentation, inflammation, and collagen production [].

- Bacterial cultures: Studies evaluating SAP's antimicrobial activity against Propionibacterium acnes, a key bacterium in acne development, are commonly conducted [, ].

- Reducing acne: SAP formulations have shown significant reductions in inflammatory acne lesions, potentially due to their antimicrobial, antioxidant, and sebum-regulating properties [, ].

- Improving skin pigmentation: SAP, alone or in combination with other skin-lightening agents, can effectively reduce the appearance of hyperpigmentation and age spots [, , ].

- Reducing wrinkles: SAP's ability to promote collagen synthesis contributes to its anti-wrinkle effects. Clinical studies have shown visible improvements in wrinkle depth and skin density after topical application of SAP formulations [].

ANone: Researchers utilize various in vitro models, including:

A: Animal models, such as mice and rats, are used to investigate the efficacy of SAP in wound healing and skin regeneration. Studies have shown that SAP, particularly in combination with delivery systems like hydrogels or microspheres, can accelerate wound closure, enhance collagen deposition, and promote neovascularization [].

ANone: Numerous clinical studies have demonstrated the efficacy of SAP in:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。